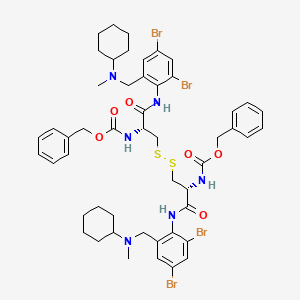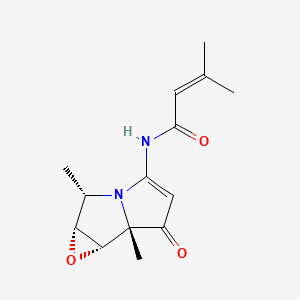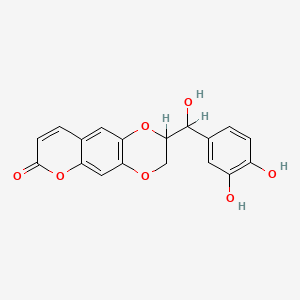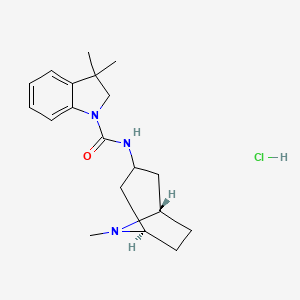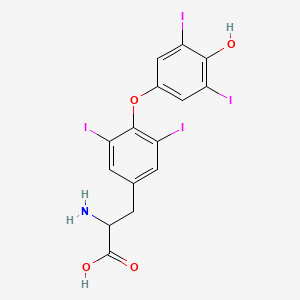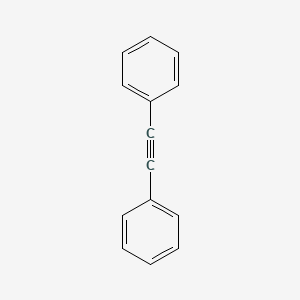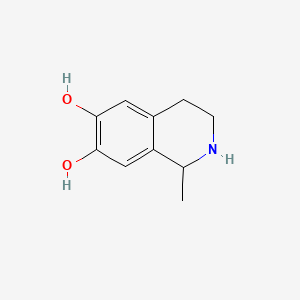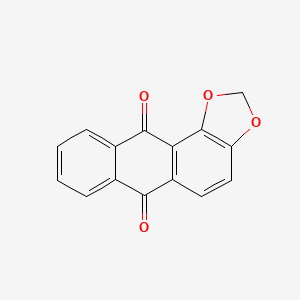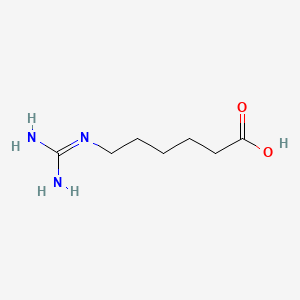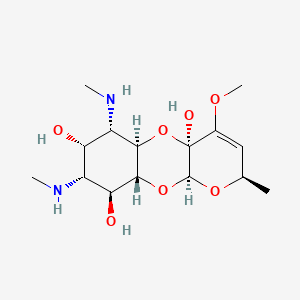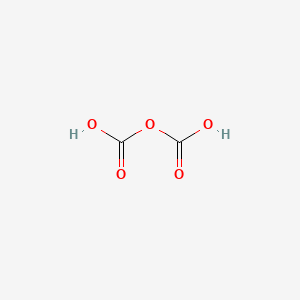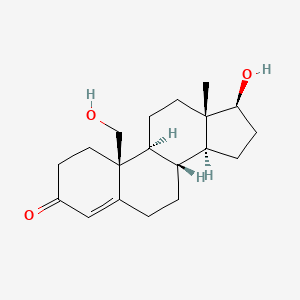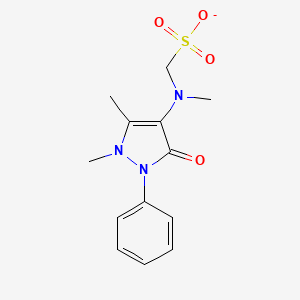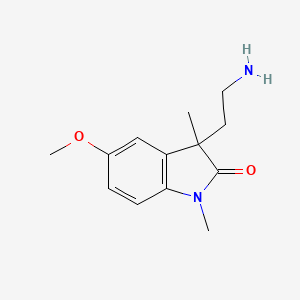
3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone is a member of indoles.
Scientific Research Applications
Synthesis and Evaluation for Dopamine Receptor Agonists
A series of beta-aminoethyl indolones, including compounds structurally related to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, have been synthesized and evaluated as peripheral prejunctional dopaminergic agonists. These compounds, tested in the isolated perfused rabbit ear artery, showed significant potency, with one compound having an ED50 of 2 +/- 0.3 nM (Demarinis et al., 1986).
Antiplasmodial Activities and Synthesis
The antiplasmodial activity of indolone derivatives, related to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, against Plasmodium falciparum has been studied. One such derivative displayed significant in vitro activity (IC50 = 49 nM) and selectivity, indicating potential for antimalarial applications (Najahi et al., 2014).
Anti-Epileptic Effects
New indole derivatives, including compounds similar to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, have been synthesized and evaluated for antiepileptic activity. Studies on albino Wistar rats demonstrated these compounds' ability to modulate biogenic amines concentrations in the brain, suggesting potential utility in treating epilepsy (Swathi & Sarangapani, 2017).
Antimicrobial Agent Development
Derivatives of Indole, similar to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, have been synthesized and evaluated for antimicrobial potential. These studies indicate a potential for the development of new antimicrobial agents (Kalshetty et al., 2012).
properties
Product Name |
3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1,3-dimethylindol-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-13(6-7-14)10-8-9(17-3)4-5-11(10)15(2)12(13)16/h4-5,8H,6-7,14H2,1-3H3 |
InChI Key |
XEEBADQXIMNBQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)N(C1=O)C)CCN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



